REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][C:4]#[N:5].[CH3:6][C:7](O)([CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH3:8].S(=O)(=O)(O)[OH:16]>C(O)(=O)C>[NH2:5][CH2:4][C:3]([NH:2][C:7]([CH3:8])([CH3:6])[CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])=[O:16] |f:0.1|
|
Name
|
|
Quantity
|
9.25 g
|
Type
|
reactant
|
Smiles
|
Cl.NCC#N
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
CC(C)(CCCCC)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice water
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
After stirring for 2 hours the mixture
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
held at 25°-30° C
|
Type
|
WASH
|
Details
|
washed with ether (2×200 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts were dried over magnesiumsulphate
|
Type
|
CUSTOM
|
Details
|
then evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC(=O)NC(CCCCC)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |